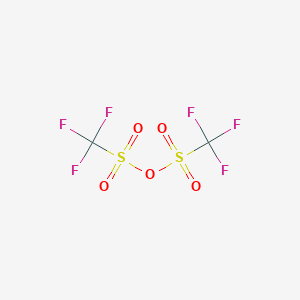

Trifluoromethanesulfonic anhydride

Cat. No. B140633

Key on ui cas rn:

358-23-6

M. Wt: 282.14 g/mol

InChI Key: WJKHJLXJJJATHN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06469206B2

Procedure details

The process of the present invention may be operated in a batch, continuous or semi-continuous manner. For example, the process may be carried out by first reacting a ketene and triflic acid in a reaction vessel equipped with a distillation column. This vessel containing the mixed anhydride then may be heated to effect reactive distillation of the contents of the reaction vessel and recover triflic anhydride from the upper section of the distillation column. The process for the coproduction of triflic anhydride and a carboxylic acid anhydride, e.g., acetic or isobutyric anhydride, preferably is carried out in a continuous or semi-continuous manner comprising the steps of: (1) introducing a ketene reactant such as ketene or dimethylketene and triflic acid to a reaction vessel wherein the ketene reactant and triflic acid react to form a product comprising a mixed anhydride, e.g., acetyl triflate or isobutyryl triflate; (2) removing product from the reaction vessel and introducing it into the mid-section of a reactive distillation column wherein the mixed anhydride disproportionates to form triflic anhydride and a carboxylic anhydride, e.g. acetic or isobutyric anhydride; (3) removing triflic anhydride from the upper section of the reactive distillation column; and (4) removing a carboxylic anhydride from the lower section of the reactive distillation column.

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

acetyl triflate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

isobutyryl triflate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

C=C=O.[OH:4][S:5]([C:8]([F:11])([F:10])[F:9])(=[O:7])=[O:6].[O:12](C(=O)C)[S:13]([C:16]([F:19])([F:18])[F:17])(=O)=[O:14].O(C(=O)C(C)C)S(C(F)(F)F)(=O)=O>>[S:5]([O:4][S:13]([C:16]([F:19])([F:18])[F:17])(=[O:14])=[O:12])([C:8]([F:11])([F:10])[F:9])(=[O:7])=[O:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)C(F)(F)F

|

Step Three

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

acetyl triflate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(S(=O)(=O)C(F)(F)F)C(C)=O

|

Step Six

|

Name

|

isobutyryl triflate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O(S(=O)(=O)C(F)(F)F)C(C(C)C)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a distillation column

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

may be heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation of the contents of the reaction vessel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recover triflic anhydride

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

from the upper section of the distillation column

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introducing a ketene reactant such as ketene or dimethylketene and triflic acid to a reaction vessel wherein the ketene reactant and triflic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

react

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(2) removing product from the reaction vessel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introducing it into the

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

mid-section of a reactive distillation column wherein the mixed anhydride

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |